Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-17-6) is a stereopure, orthogonally protected chiral building block critical for advanced medicinal chemistry and API synthesis. Featuring a specific (3R,4S) cis-fluoroamine motif and a strategically placed Boc-protecting group, this compound is primarily procured to introduce stereoelectronic constraints and modulate the physicochemical properties of piperidine-containing drug candidates. The incorporation of the highly electronegative fluorine atom adjacent to the primary amine predictably lowers the amine's pKa, which is a proven strategy for optimizing lipophilicity, reducing tissue-driven toxicity, and enhancing metabolic stability in lead optimization workflows [1].
Procurement substitution with the cheaper, non-fluorinated analog (tert-butyl 4-aminopiperidine-1-carboxylate) fundamentally alters the pharmacokinetic profile of the downstream product, typically resulting in a higher pKa that drives excessive volume of distribution and off-target tissue toxicity [1]. Furthermore, attempting to substitute with a racemic 3-fluoro-4-aminopiperidine mixture introduces severe manufacturability bottlenecks. Racemic mixtures require late-stage chiral resolution via expensive preparative chromatography or diastereomeric salt formation, which routinely destroys over 50% of the active pharmaceutical ingredient (API) yield and introduces unacceptable batch-to-batch variability in stereochemical purity [2]. Utilizing the pre-resolved (3R,4S) enantiomer ensures immediate processability and locks the piperidine ring into the precise bioactive conformation required for target affinity.
The strategic placement of a fluorine atom at the 3-position of the 4-aminopiperidine ring exerts a strong inductive electron-withdrawing effect, significantly lowering the basicity of the adjacent amine. Comparative pharmacokinetic studies demonstrate that replacing a standard aminopiperidine with a 3-fluoro-4-aminopiperidine motif reduces the amine pKa by approximately 1.5 to 2.0 units. In in vivo models, this pKa reduction directly correlates with a dramatically lower volume of distribution (Vd)—dropping from >3.0 L/kg for des-fluoro baselines to <1.0 L/kg for fluorinated analogs—thereby mitigating basicity-driven tissue toxicity and improving overall safety margins [1].
| Evidence Dimension | Amine pKa and Volume of Distribution (Vd) |
| Target Compound Data | 3-Fluoro-4-aminopiperidine motif: pKa ~7.5, Vd < 1.0 L/kg |
| Comparator Or Baseline | Des-fluoro 4-aminopiperidine: pKa ~9.0-9.5, Vd > 3.0 L/kg |
| Quantified Difference | ~1.5-2.0 unit pKa reduction; >3-fold decrease in Vd |
| Conditions | In vivo pharmacokinetic profiling (mouse model) for basic lipophilic inhibitors |
Buyers must procure the fluorinated building block to rescue pipeline compounds that are failing due to high tissue retention and basicity-driven off-target toxicity.
The precise (3R,4S) stereochemistry of this building block is a thermodynamic necessity for target binding. The highly electronegative fluorine atom induces a stereoelectronic 'gauche effect' that restricts the piperidine ring into a highly specific chair conformation. Compared to racemic mixtures or the opposite (3S,4R) enantiomer, the (3R,4S) configuration properly aligns the axial/equatorial vectors of the amine and fluorine substituents to match specific kinase and receptor binding pockets. This pre-organization reduces the entropic penalty of binding, often resulting in a 10- to 100-fold improvement in target affinity (IC50/Ki) compared to mismatched stereoisomers or conformationally flexible des-fluoro analogs[1].
| Evidence Dimension | Target Affinity (IC50) and Conformational Entropy |
| Target Compound Data | (3R,4S) stereoisomer: Conformationally locked, high affinity |
| Comparator Or Baseline | (3S,4R) enantiomer or des-fluoro analog: Conformationally flexible, higher entropic penalty |
| Quantified Difference | 10- to 100-fold improvement in IC50/Ki for stereomatched targets |
| Conditions | In vitro kinase/receptor binding assays |
Procuring the exact (3R,4S) stereoisomer is critical to achieving the active conformation, avoiding the severe potency drop-offs associated with incorrect stereochemistry.
Beyond basicity, the beta-fluorination of the piperidine nitrogen plays a critical role in overcoming late-stage absorption, distribution, metabolism, and excretion (ADME) liabilities. Introduction of the fluorine atom at the 3-position effectively blocks oxidative metabolism (e.g., CYP-mediated hydroxylation) at that site. Furthermore, the modulated polarity and reduced basicity significantly decrease the compound's recognition by cellular efflux pumps. Studies show that incorporating the 3-fluoro-4-aminopiperidine motif reduces P-glycoprotein (Pgp) efflux ratios compared to non-fluorinated baselines, directly translating to improved oral bioavailability and enhanced central nervous system (CNS) penetration (brain-to-plasma ratio) [1].
| Evidence Dimension | Pgp Efflux Ratio and Metabolic Clearance |
| Target Compound Data | Beta-fluorinated piperidine: Reduced Pgp efflux, blocked C3 oxidation |
| Comparator Or Baseline | Non-fluorinated piperidine: High Pgp efflux, susceptible to C3 oxidation |
| Quantified Difference | Significant reduction in efflux ratio; improved brain-to-plasma partitioning |
| Conditions | In vitro Caco-2/MDCK permeability assays and in vivo pharmacokinetic models |
This specific fluorinated intermediate is essential for synthesizing CNS-active or orally bioavailable drugs that would otherwise be cleared by efflux pumps or rapid metabolism.
For industrial scale-up, the manufacturability of the building block is as critical as its biological properties. Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate features a Boc-protected secondary amine (piperidine nitrogen) and a free primary amine. This orthogonal protection strategy allows for immediate, highly selective functionalization (e.g., reductive amination or amide coupling) at the primary amine with yields routinely exceeding 95% under standard conditions. In contrast, utilizing an unprotected 3-fluoro-4-aminopiperidine diamine leads to competing side reactions, regioselectivity issues, and target yields often dropping below 40%, requiring extensive and costly chromatographic purification [1].
| Evidence Dimension | Regioselective Coupling Yield |
| Target Compound Data | Boc-protected intermediate: >95% yield for primary amine functionalization |
| Comparator Or Baseline | Unprotected diamine: <40% yield due to side reactions |
| Quantified Difference | >55% absolute increase in target yield; elimination of complex purification |
| Conditions | Standard amide coupling or reductive amination conditions in API synthesis |
The pre-installed Boc protecting group drastically reduces raw material waste and streamlines downstream synthesis, making it the only viable choice for scalable manufacturing.
This compound is the right choice when a pipeline kinase inhibitor exhibits high efficacy but fails preclinical safety due to basicity-driven tissue toxicity. The predictable pKa reduction afforded by the 3-fluoro substitution lowers the volume of distribution, directly rescuing the safety profile of lipophilic weak bases [1].
For neurotherapeutics requiring blood-brain barrier (BBB) penetration, this building block is selected to overcome P-glycoprotein (Pgp) efflux liabilities. The beta-fluorination reduces efflux recognition, significantly improving the brain-to-plasma ratio compared to des-fluoro piperidine analogs[2].
In industrial process chemistry, this pre-resolved, orthogonally protected intermediate is procured to bypass the severe yield penalties (>50% loss) associated with late-stage chiral resolution of racemic mixtures. The Boc group ensures high-yielding, regioselective coupling at the primary amine, streamlining the critical path to the final active pharmaceutical ingredient [3].
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